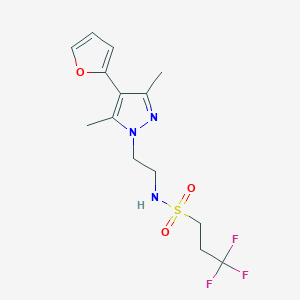
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O3S and its molecular weight is 365.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,3,3-Trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound and related derivatives.
Chemical Structure
The compound can be broken down into several key components:
- Trifluoromethyl group : Known for enhancing biological activity.
- Furan ring : Contributes to the compound's pharmacological properties.
- Pyrazole moiety : Associated with various biological activities including anti-inflammatory and antitumor effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazole ring.
- Introduction of the furan substituent.
- Sulfonamide formation.
Antitumor Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antitumor activity. For instance:
- Pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties through mechanisms such as:
- Inhibition of nitric oxide production in macrophages.
Antimicrobial Activity
Studies on related pyrazole derivatives have shown promising antimicrobial effects against various pathogens. For example:
- A series of pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Furan and Pyrazole Substituents : Their positions and electronic properties significantly influence the potency against specific biological targets.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Evaluation : A study on pyrazole derivatives indicated that modifications at the furan position could enhance selectivity towards cancer cells .
- Inflammatory Response : Research demonstrated that certain pyrazole derivatives could effectively reduce inflammatory markers in vitro .
Research Findings Summary Table
| Property | Findings |
|---|---|
| Antitumor Activity | Inhibition of BRAF(V600E) and other cancer-related pathways |
| Anti-inflammatory | Reduction of nitric oxide production in macrophages |
| Antimicrobial | Moderate to excellent activity against phytopathogenic fungi |
| SAR Insights | Trifluoromethyl enhances activity; furan/pyrazole positioning critical |
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZKZAXVPLWDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














